molecular formula C10H9NO3 B114478 5-amino-2H-chromene-8-carboxylic acid CAS No. 157757-44-3

5-amino-2H-chromene-8-carboxylic acid

Cat. No.: B114478
CAS No.: 157757-44-3
M. Wt: 191.18 g/mol
InChI Key: URHPFSDWEHUFAD-UHFFFAOYSA-N
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Description

5-amino-2H-chromene-8-carboxylic acid is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2H-chromene-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of salicylaldehyde with malononitrile in the presence of a base can yield the chromene core, which can then be further functionalized to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact. Catalysts and solvents used in industrial processes are selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-amino-2H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydrochromene derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene-quinone derivatives, while reduction can produce dihydrochromene derivatives with potential biological activities.

Scientific Research Applications

5-amino-2H-chromene-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is studied for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-amino-2H-chromene-8-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another chromene derivative known for its anticoagulant properties.

    Flavonoids: A class of compounds with a similar chromene core, widely studied for their antioxidant activities.

    Quinoline: A heterocyclic compound with structural similarities, known for its antimalarial properties.

Uniqueness

5-amino-2H-chromene-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its amino and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-amino-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-4H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHPFSDWEHUFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C=CC(=C2O1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599390
Record name 5-Amino-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157757-44-3
Record name 5-Amino-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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